molecular formula C11H9N3S B12868981 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

Katalognummer: B12868981
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: JQWLCFTWDLJOAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-aminobenzenethiol under dehydrating conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-pyrazol-3-yl)benzo[d]thiazole
  • 2-(5-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
  • 2-(1H-pyrazol-5-yl)benzo[d]thiazole

Uniqueness

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Eigenschaften

Molekularformel

C11H9N3S

Molekulargewicht

215.28 g/mol

IUPAC-Name

2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

JQWLCFTWDLJOAZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1)C2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.